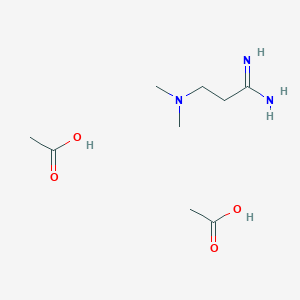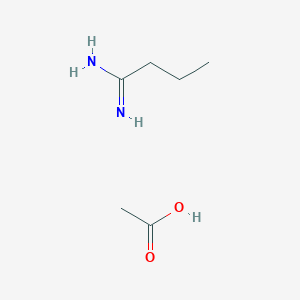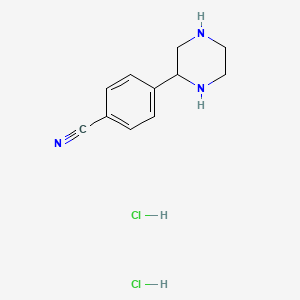![molecular formula C7H11BrN2S B6354246 2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide CAS No. 1030122-16-7](/img/structure/B6354246.png)
2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives . It is also used as a reagent for the synthesis of N-(2-acylaminoaryl or 2-acylamino heterocyclic methyl) thiazole-2-carboxamides derivatives as antithrombotic drugs .
Synthesis Analysis
The synthesis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid involves reacting 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a metal cyanide to obtain 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which is then hydrolyzed .Molecular Structure Analysis
The molecular formula of this compound is C7H10N2S . The IUPAC name is 2-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine hydrobromide .Chemical Reactions Analysis
The compound is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives . It is also used as a reagent for the synthesis of N-(2-acylaminoaryl or 2-acylamino heterocyclic methyl) thiazole-2-carboxamides derivatives as antithrombotic drugs .Physical And Chemical Properties Analysis
The physical form of this compound is a yellow solid . The molecular weight is 235.15 .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Biological Applications
Heterocyclic Compounds as Optical Sensors and Biological Agents : Heterocycles, including pyrimidine derivatives and their interactions in organic chemistry, have been highlighted for their roles as optical sensors and in biological applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, with a wide range of biological and medicinal applications (Jindal & Kaur, 2021)[https://consensus.app/papers/biologically-pyrimidine-appended-sensors-anthology-jindal/4a7cc805c29d50b5b0def17f21b540c1/?utm_source=chatgpt].
Synthesis and Properties of Thiazolopyridines : The synthesis of condensed thiazolopyridines has been explored for the development of new physiologically active substances. These compounds exhibit a variety of biological effects, including analgesic, anti-inflammatory, antimicrobial, antioxidant, and antifungal activities. Their potential in treating hyperproliferative disorders, diabetes, bacterial and tuberculosis infections, and sexual dysfunction has also been discussed (Chaban, 2015)[https://consensus.app/papers/methods-synthesis-properties-thiazolopyridines-chaban/b7cd8287cbb75755ac6e779f92a97a28/?utm_source=chatgpt].
Pharmacological and Medicinal Chemistry Insights
Metabotropic Glutamate Receptor Antagonists : The importance of glutamate in regulating CNS functions through metabotropic glutamate receptors (mGluRs) has been examined. Specifically, the antagonists MPEP and MTEP have shown potential utility in neurodegeneration, addiction, anxiety, and pain management, with MTEP being highlighted for its selectivity and fewer off-target effects compared to MPEP (Lea & Faden, 2006)[https://consensus.app/papers/metabotropic-glutamate-receptor-subtype-antagonists-lea/03704596062051dc8f898b3e9a60786b/?utm_source=chatgpt].
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications : The synthesis and application potential of heterocyclic N-oxide molecules, including those derived from pyridine, have been emphasized for their versatility in organic synthesis, catalysis, and drug development. These compounds have shown significant anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019)[https://consensus.app/papers/diversity-heterocyclic-noxide-molecules-highlights-li/77efb2b02ff45ef08f4939ce0f4e44c4/?utm_source=chatgpt].
Safety and Hazards
The safety information for 2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide is limited. Therefore, it is recommended to follow appropriate safety procedures and take necessary protective measures, such as wearing protective glasses and gloves, and ensuring good laboratory ventilation .
Mecanismo De Acción
Target of Action
It’s known that this compound is used in the synthesis of various derivatives , which suggests it may interact with multiple targets depending on the specific derivative and its intended use.
Mode of Action
It’s known to be a precursor in the synthesis of various compounds , which implies that its mode of action may vary based on the specific derivative and its biological targets.
Biochemical Pathways
As a precursor for the synthesis of various compounds , it’s likely that the affected pathways would depend on the specific derivative and its biological targets.
Result of Action
As a precursor in the synthesis of various compounds , its effects would likely depend on the specific derivative and its interaction with biological targets.
Propiedades
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.BrH/c1-5-9-6-2-3-8-4-7(6)10-5;/h8H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWMHBKXASQODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CNCC2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride](/img/structure/B6354169.png)







![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)
![cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B6354230.png)


![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)